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Compound of Interest

Compound Name: 4-Bromo-2-isopropylphenol

Cat. No.: B032581

Introduction: Unveiling the Structure of a Key
Synthetic Intermediate

4-Bromo-2-isopropylphenol is a substituted phenolic compound with significant potential as a
building block in the synthesis of more complex molecules in agrochemicals, pharmaceuticals,
and materials science. Its chemical architecture, featuring a hydroxyl group, an isopropyl
substituent, and a bromine atom on an aromatic ring, presents a uniqgue combination of steric
and electronic properties. Accurate structural elucidation and purity assessment are paramount
for its effective utilization in research and development. This technical guide provides a
comprehensive overview of the expected spectroscopic data for 4-Bromo-2-isopropylphenol
(CAS No. 26307-50-6), including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

A Note on the Data: As of the compilation of this guide, publicly accessible, experimentally-
derived spectra for 4-Bromo-2-isopropylphenol are not available. Therefore, the data
presented herein are high-confidence predictions based on established spectroscopic
principles and empirical data from analogous chemical structures. These predictions serve as a
robust reference for researchers in the identification and characterization of this compound.

Molecular Structure and Numbering
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For clarity in the subsequent spectroscopic analysis, the following IUPAC numbering system for
the atoms in 4-Bromo-2-isopropylphenol will be used.
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Caption: Workflow for *H NMR Data Acquisition and Processing.

B. *C NMR Spectroscopy

Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
~152 C1

~135 C3

~132 C5

~128 Cc2

~118 C6

~115 C4

27 c7

~22 C8, C9

Interpretation:

The proton-decoupled 3C NMR spectrum is predicted to show eight distinct signals,
corresponding to the nine carbon atoms in the molecule (the two methyl carbons of the
isopropyl group are equivalent). The carbon attached to the hydroxyl group (C1) will be the

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b032581?utm_src=pdf-body
https://www.benchchem.com/product/b032581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

most downfield in the aromatic region. The carbon bearing the bromine atom (C4) will be
significantly shielded. The remaining aromatic carbons will appear in the typical range of  115-
140 ppm. The aliphatic carbons of the isopropy! group will be found in the upfield region of the
spectrum.

Experimental Protocol for 3C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.

e Instrument Setup: Use a 125 MHz NMR spectrometer (corresponding to a 500 MHz proton
frequency).

o Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g.,
zgpg30). A larger number of scans will be required compared to *H NMR due to the lower
natural abundance of 13C.

o Data Processing: Process the FID similarly to the *H NMR data. Calibrate the spectrum
using the CDCls solvent peak (& 77.16 ppm).

Il. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule.

Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (hydrogen-
~3550-3200 Strong, Broad

bonded)

~3100-3000 Medium Aromatic C-H stretch
] Aliphatic C-H stretch

~2960-2870 Medium )

(isopropyl)
~1600, ~1470 Medium-Strong Aromatic C=C ring stretch
~1250 Strong C-O stretch (phenol)

C-H out-of-plane bend (para-
~820 Strong ] ]

disubstituted)

Interpretation:

The IR spectrum of 4-Bromo-2-isopropylphenol is expected to be dominated by a strong,
broad absorption band in the region of 3550-3200 cm~1 characteristic of a hydrogen-bonded
hydroxyl group. [1]JAromatic and aliphatic C-H stretching vibrations will be observed just above
and below 3000 cm™1, respectively. The presence of the aromatic ring will be confirmed by
characteristic C=C stretching absorptions around 1600 and 1470 cm~1. A strong C-O stretching
band for the phenolic group is anticipated around 1250 cm~1. Finally, a strong band in the
fingerprint region around 820 cm~1* can be attributed to the out-of-plane C-H bending of the
para-disubstituted aromatic ring.

Experimental Protocol for FTIR Spectroscopy (ATR):

o Sample Preparation: Place a small amount of solid 4-Bromo-2-isopropylphenol directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then,
collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-
noise ratio.
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o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.
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Caption: Workflow for ATR-FTIR Data Acquisition.

lll. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron lonization - El)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b032581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment
214/216 High [M]* (Molecular lon)
199/201 High [M - CHs]*

135 Medium [M - Br]*

107 Medium [M - Br - C2H4]*

Interpretation:

The electron ionization mass spectrum of 4-Bromo-2-isopropylphenol is expected to show a
prominent molecular ion peak cluster at m/z 214 and 216, with approximately equal intensity,
which is the characteristic isotopic signature of a molecule containing one bromine atom (’°Br
and 81Br). A significant fragmentation pathway is the loss of a methyl group from the isopropyl
substituent, leading to a stable benzylic cation at m/z 199/201. Loss of the bromine atom would
result in a fragment at m/z 135. Further fragmentation of this ion could lead to other smaller
fragments.

Experimental Protocol for Mass Spectrometry (GC-MS):

e Sample Preparation: Dissolve a small amount of 4-Bromo-2-isopropylphenol in a suitable
volatile solvent (e.g., dichloromethane or ethyl acetate).

e Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
with an electron ionization (EIl) source. Set an appropriate GC temperature program to
ensure good separation and peak shape.

o Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC. The
mass spectrometer will scan a range of m/z values (e.g., 40-300 amu) as the compound
elutes from the GC column.

o Data Analysis: Identify the peak corresponding to 4-Bromo-2-isopropylphenol in the total
ion chromatogram (TIC). Analyze the mass spectrum associated with this peak to determine
the molecular ion and fragmentation pattern.
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Conclusion

The predicted 'H NMR, 13C NMR, IR, and MS data presented in this guide provide a
comprehensive spectroscopic profile for 4-Bromo-2-isopropylphenol. This information,
coupled with the detailed experimental protocols, will be invaluable to researchers in the fields
of synthetic chemistry, drug discovery, and materials science for the unambiguous identification
and characterization of this important chemical intermediate. While these predicted spectra are
based on sound scientific principles, experimental verification is always the gold standard in
chemical analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032581?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

